![molecular formula C17H15ClN4O3S B2560371 N-环戊基-1-{[4-(5-乙基-1,2,4-恶二唑-3-基)苯基]磺酰基}哌啶-4-甲酰胺 CAS No. 1251628-09-7](/img/structure/B2560371.png)
N-环戊基-1-{[4-(5-乙基-1,2,4-恶二唑-3-基)苯基]磺酰基}哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-cyclopentyl-1-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine-4-carboxamide” is a complex organic compound. It contains a cyclopentyl group, a phenyl group, a piperidine ring, a sulfonyl group, and a 1,2,4-oxadiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-oxadiazole ring, which is a well-known pharmacophore . The reaction of amidoximes with carboxylic acids and their derivatives has been used to assemble the 1,2,4-oxadiazole core .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the 1,2,4-oxadiazole ring could make it a target for various chemical reactions .科学研究应用
合成与光谱分析
多项研究集中于合成1,3,4-恶二唑和哌啶化合物的衍生物,展示了创建具有潜在生物活性的化合物的方法。例如,Khalid 等人(2016 年)详细介绍了 2-(5-(1-(苯磺酰基)哌啶-4-基)-1,3,4-恶二唑-2-基硫代)乙酰胺的 N-取代衍生物的合成,展示了一系列步骤,这些步骤产生的化合物表现出中度至强抗菌活性 (Khalid 等人,2016 年)。类似地,Rehman 等人(2018 年)合成了哌啶-4-羧酸乙酯附着的 1,3,4-恶二唑杂化物,并将其评估为抗癌剂,其中一些化合物与标准药物相比显示出显着的潜力 (Rehman 等人,2018 年)。
潜在的生物活性
抗癌潜力
一些衍生物已被评估其抗癌特性。Rehman 等人(2018 年)的研究重点介绍了带有 4-哌啶基-1,3,4-恶二唑的丙酰胺衍生物的合成,显示出有希望的抗癌活性,表明这些化合物有潜力用于进一步的体内研究,以确定它们的治疗用途 (Rehman 等人,2018 年)。
抗菌活性
合成化合物的抗菌功效一直是一个值得注意的研究领域。Khalid 等人(2016 年)报道了对革兰氏阴性菌和革兰氏阳性菌表现出中度至强活性的化合物,强调了结构修饰在增强生物活性中的重要性 (Khalid 等人,2016 年)。Iqbal 等人(2017 年)的另一项研究合成了带有氮杂环烷和 1,3,4-恶二唑核心的乙酰胺衍生物,发现一些化合物是对细菌生长具有中度抑制作用的抑制剂,对革兰氏阴性菌株特别有效 (Iqbal 等人,2017 年)。
作用机制
未来方向
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c1-9-2-3-10(18)6-12(9)19-14(23)7-21-13-8-26-20-15(13)16(24)22(17(21)25)11-4-5-11/h2-3,6,8,11H,4-5,7H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNBLVZVKJSMRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。